molecular formula C18H15N3O3S2 B2798672 Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862975-79-9

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No. B2798672
CAS RN: 862975-79-9
M. Wt: 385.46
InChI Key: RPZCDJHLCJWPDN-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a derivative of benzothiazole . Benzothiazole is a privileged bicyclic ring system that contains a benzene ring fused to a thiazole ring . This compound is involved in research aimed at evaluating new products that possess interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the condensation of benzothiazole with chloroethylacetate, followed by treatment with hydrazine hydrate to obtain hydrazino benzothiazole . The compounds were characterized by elemental analysis IR, 1H-NMR spectroscopy, and mass spectroscopy .


Molecular Structure Analysis

The molecular formula of this compound is C11H12N2O3S . It has an average mass of 252.290 Da and a mono-isotopic mass of 252.056870 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate and its derivatives exhibit a wide range of chemical reactivities, making them valuable in the synthesis of various heterocyclic compounds. For instance, this compound has been used as a precursor in the synthesis of pyridine derivatives displaying antimicrobial activities (Patel, Agravat, & Shaikh, 2011). Additionally, derivatives obtained from reactions involving this compound have been studied for their potential in creating novel pharmaceuticals with varying biological activities, such as antimicrobial and antibacterial properties (Shafi, Rajesh, & Senthilkumar, 2021).

Biological Activities

The compound's derivatives have been explored for their biological activities. Research into new benzofuran derivatives, for example, has shown promise in inhibiting HIV replication in cell culture, suggesting potential applications in antiviral therapies (Mubarak et al., 2007). Moreover, 6-methoxy-2-aminobenzothiazole derivatives have been synthesized and evaluated against certain bacterial strains, indicating good antibacterial activity, which highlights the compound's utility in developing new antibiotics (Juber, Hamed, & Khalil, 2020).

Potential for Novel Drug Development

The synthesis and screening of novel compounds derived from ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate have shown significant potential in the discovery of new drugs with various pharmacological activities. This includes the exploration of quinolone antibiotic isosteres, which have demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacteria (Shaban et al., 2008). Such studies underscore the compound's role in the development of new therapeutic agents, contributing to the pharmaceutical industry's ongoing efforts to combat resistant microbial strains.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The synthesis of various benzothiazole derivatives is of considerable interest due to their importance in pharmaceutical utilities .

properties

IUPAC Name

ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-3-24-16(22)10-4-6-12-14(8-10)25-17(19-12)21-18-20-13-7-5-11(23-2)9-15(13)26-18/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCDJHLCJWPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

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